molecular formula CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B3432533 2-Octanol CAS No. 4128-31-8

2-Octanol

Cat. No. B3432533
CAS RN: 4128-31-8
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Description

2-Octanol (octan-2-ol, 2-OH) is an organic compound with the chemical formula CH3CH(OH)(CH2)5CH3 . It is a colorless oily liquid that is poorly soluble in water but soluble in most organic solvents . 2-Octanol is classified as a fatty alcohol . Being a secondary alcohol, it is chiral .


Synthesis Analysis

2-Octanol is produced commercially by base-cleavage of ricinoleic acid . The coproduct is a mixture of sebacic acid . Castor oil, which consists mainly of triglycerides of ricinoleic acid, is the main feedstock .


Molecular Structure Analysis

The molecular structure of 2-Octanol can be represented as CH3CH(OH)(CH2)5CH3 .


Chemical Reactions Analysis

2-Octanol is a secondary alcohol that can be oxidized by nitric acid to form 2-octanone . The performance of Al-Cu and Al-Cu-Mg mixed oxides to catalyze the dehydrogenation of 2-octanol has been investigated .


Physical And Chemical Properties Analysis

2-Octanol has a molar mass of 130.231 g·mol −1 . It is a colorless liquid with a characteristic odor . It has a density of 0.8207 g/cm3 at 20°C , a melting point of -38 °C , and a boiling point of 178.5 °C . Its solubility in water is 1.120 g/L , and it has a log P value of 2.9 . The vapor pressure is 0.031 mbar at 20 °C . It has a refractive index (nD) of 1.426 at 20 °C and a viscosity of 6.2 cP .

Scientific Research Applications

Production and Chemical Industry Applications

  • Production of 1-Octanol via Microbial Engineering : 1-Octanol, closely related to 2-Octanol, is produced using Escherichia coli through a high flux thioesterase route. This method addresses the challenges in petrochemical routes and natural lipid feedstocks, making 1-Octanol a valuable molecule in the chemical industry for applications like plasticizers and as a precursor in the production of linear low-density polyethylene (LLDPE) (Hernández Lozada et al., 2020).

Safety and Reaction Pathway Studies

  • Catalytic Oxidation Safety Evaluation : The catalytic oxidation of 2-Octanol using hydrogen peroxide was studied using calorimetry techniques, highlighting the safety issues and reaction pathways of this process. Such studies are crucial for developing safer operating measures in chemical industries (Sun et al., 2019).

Hydrogen Bonding and Structural Analysis

  • Hydrogen Bonding in 1-Octanol and 2-Octanol : Research on the hydrogen bonding in liquid 1-octanol and 2-octanol through infrared, Raman, and Brillouin experiments provided insights into the self-association properties and the impact of structural isomerism on hydrogen bond formation (Palombo et al., 2006).

Catalysis and Chemical Reactions

  • Supported Cobalt Catalysts for Alcohol Dehydrogenation : Studies on cobalt catalysts supported on various substrates for the dehydrogenation of 2-octanol revealed significant insights for industrial applications, particularly in achieving higher yields and understanding the reaction mechanisms (Kazmierczak et al., 2020).

  • Efficient Alcohol Oxidation Catalysis : Research on catalytic oxidation of alcohols like 2-Octanol with molecular oxygen using N-hydroxyphthalimide and Co species. This study is significant for industrial applications in synthesizing carbonyl compounds (Iwahama et al., 2000).

Kinetic Modeling and Optimization

  • Enantioselective Kinetic Resolution of 2-Octanol : A study on the optimization and kinetic modeling of the lipase-mediated kinetic resolution of 2-Octanol, an important intermediate for liquid crystal materials and pharmaceuticals, highlights the efficiency of biocatalysis in synthesizing enantiomerically enriched compounds (Sontakke & Yadav, 2013).

Combustion and Fuel Studies

  • Combustion Behavior of n-Octanol : Molecular dynamics simulations on the combustion of n-Octanol, a promising alternative fuel to conventional diesel, provided insights into reaction mechanisms and product distribution, important for the development of biofuels (Bharti & Banerjee, 2016).

Environmental and Biological Applications

  • 1-Octanol/Water Partition Coefficients Study : Research on the partitioning of solutes between aqueous and organic phases using 1-octanol/water partition coefficients is crucial in environmental fate analysis of pollutants and pharmaceutical design (Garrido et al., 2009).

  • Use of 2-Octanol in Liquid Extraction : Investigating 2-Octanol as a solvent for the liquid extraction of phenol from aqueous solutions contributes to environmental remediation techniques (Jiang et al., 2020).

Material Science and Polymers

  • Electrochromic Properties of Conducting Polymers : Studies on conducting polymers of octanoic acid and their electrochromic properties contribute to the development of materials with potential applications in smart windows and display technologies (Camurlu et al., 2005).

Safety And Hazards

2-Octanol is flammable and toxic if swallowed . It causes skin and serious eye irritation . It may also cause respiratory irritation . The flash point is 71 °C , and the autoignition temperature is 265 °C . The explosive limits are 0.8 vol. % - 7.4 vol.% . The lethal dose or concentration (LD50) is >3.2 g/kg (rat, oral) and 4 g/kg (mouse, oral) .

Future Directions

The 2-Octanol market is expected to grow at a CAGR of 5.5% from 2018 to 2023 . The increasing demand for octane in the automotive industry is expected to drive the demand for 2-octanol .

properties

IUPAC Name

octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)O
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Molecular Formula

Record name 2-OCTANOL
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DSSTOX Substance ID

DTXSID0027014
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Molecular Weight

130.23 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid
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Boiling Point

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C
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Flash Point

76 °C
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Solubility

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents
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Density

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°)
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32
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Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
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Product Name

2-Octanol

Color/Form

Liquid, Colorless liquid

CAS RN

123-96-6, 25339-16-6, 4128-31-8
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Melting Point

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octanol
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2-Octanol
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2-Octanol
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2-Octanol
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2-Octanol
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2-Octanol

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